molecular formula C16H14OS2 B4712916 2,6-bis(3-thienylmethylene)cyclohexanone

2,6-bis(3-thienylmethylene)cyclohexanone

Cat. No. B4712916
M. Wt: 286.4 g/mol
InChI Key: BVEGPXVJSTZUMV-VOMDNODZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis(3-thienylmethylene)cyclohexanone, also known as DMTTH, is a chemical compound that has been widely studied in the field of materials science. It is a type of organic semiconductor that has potential applications in electronic devices such as solar cells and field-effect transistors. In addition to its use in materials science, DMTTH has also been investigated for its potential medicinal properties.

Mechanism of Action

The mechanism of action of 2,6-bis(3-thienylmethylene)cyclohexanone in electronic devices involves the transfer of charge carriers through the material. The thienylmethylene groups in this compound are responsible for its high charge mobility, as they allow for efficient delocalization of electrons. In medicinal applications, the mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential anti-inflammatory and antioxidant properties. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-bis(3-thienylmethylene)cyclohexanone is its high charge mobility, which makes it a promising material for use in electronic devices. However, its solubility in organic solvents can make it difficult to work with in the laboratory. In addition, its potential toxicity and lack of water solubility can limit its use in biological applications.

Future Directions

There are several future directions for research on 2,6-bis(3-thienylmethylene)cyclohexanone. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of this compound's potential medicinal properties, particularly its neuroprotective effects. Additionally, further studies on the material's charge transfer properties could lead to the development of more efficient organic solar cells and field-effect transistors.

Scientific Research Applications

2,6-bis(3-thienylmethylene)cyclohexanone has been extensively studied for its potential applications in electronic devices. It has been found to exhibit high charge mobility and efficient charge transfer properties, making it a promising material for use in organic solar cells and field-effect transistors. In addition to its use in electronics, this compound has also been investigated for its potential medicinal properties.

properties

IUPAC Name

(2E,6E)-2,6-bis(thiophen-3-ylmethylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14OS2/c17-16-14(8-12-4-6-18-10-12)2-1-3-15(16)9-13-5-7-19-11-13/h4-11H,1-3H2/b14-8+,15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEGPXVJSTZUMV-VOMDNODZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CSC=C2)C(=O)C(=CC3=CSC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CSC=C2)/C(=O)/C(=C/C3=CSC=C3)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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